molecular formula C9H12N2O3 B15055138 Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B15055138
M. Wt: 196.20 g/mol
InChI Key: IAPCSXQWRPRTAI-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized using the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions in ethanol . For example, a mixture of substituted aldehyde, ethyl acetoacetate, and urea in ethanol is treated with a few drops of concentrated hydrochloric acid and heated to reflux for several hours .

Industrial Production Methods

In industrial settings, the synthesis of dihydropyrimidinones can be optimized using green chemistry approaches. One such method involves the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which allows for efficient and cost-effective production under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the NF-kB pathway and reduce apoptosis markers makes it particularly valuable in neuroprotective and anti-inflammatory research .

Biological Activity

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C8H10N2O3
  • Molecular Weight: 182.18 g/mol
  • CAS Number: 1707392-10-6

Research indicates that compounds similar to ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine derivatives exhibit various biological activities, including:

  • Anticancer Activity : These compounds have shown promise in inducing apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. For instance, studies have demonstrated that related compounds can significantly reduce cell viability in leukemia cells by promoting apoptosis via increased intracellular calcium and reactive oxygen species (ROS) production .
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents. The structure-function relationship in these compounds suggests that modifications can enhance their efficacy against specific pathogens .
  • Anti-inflammatory Effects : Ethyl dihydropyrimidine derivatives have been studied for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies highlight the biological activity of ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine derivatives:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityCell Line/ModelKey Findings
AnticancerHL-60 (Leukemia)Induced apoptosis via caspase activation; reduced cell viability at concentrations >25 µM.
AntimicrobialVariousExhibited significant antibacterial activity against Gram-positive bacteria.
Anti-inflammatoryIn vitro modelsReduced pro-inflammatory cytokines in macrophage cultures.

Detailed Findings

  • Anticancer Activity : A study demonstrated that ethyl dihydropyrimidine derivatives could induce apoptosis in HL-60 cells by activating caspase pathways and altering mitochondrial membrane potential. The treatment resulted in a significant percentage of apoptotic cells (up to 80% at higher concentrations) and was associated with increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic Bcl-2 .
  • Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties of related compounds against various bacterial strains. The results indicated that modifications to the ethyl dihydropyrimidine structure could enhance antibacterial efficacy, suggesting a pathway for developing new antibiotics .
  • Anti-inflammatory Mechanisms : In models of inflammation, certain derivatives were found to inhibit the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 1-ethyl-2-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-11-6-7(5-10-9(11)13)8(12)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

IAPCSXQWRPRTAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=NC1=O)C(=O)OCC

Origin of Product

United States

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